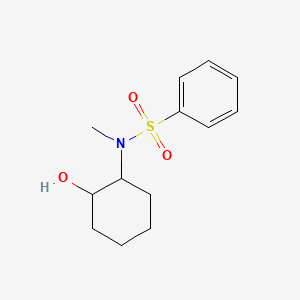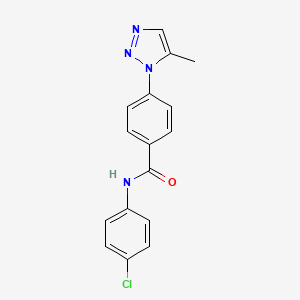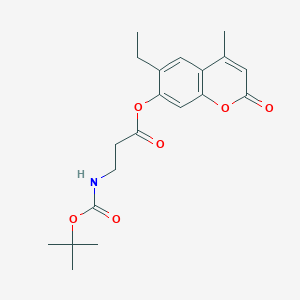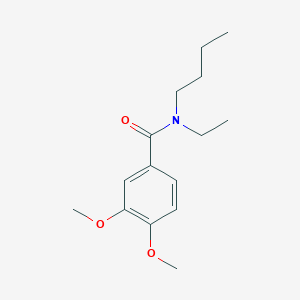![molecular formula C21H15ClN2OS B4699884 2-[(3-chlorobenzyl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4699884.png)
2-[(3-chlorobenzyl)thio]-3-phenyl-4(3H)-quinazolinone
Descripción general
Descripción
2-[(3-chlorobenzyl)thio]-3-phenyl-4(3H)-quinazolinone is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the quinazolinone family, which has been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 2-[(3-chlorobenzyl)thio]-3-phenyl-4(3H)-quinazolinone involves the disruption of the microtubule network, which is essential for cell division. This compound binds to the colchicine-binding site on tubulin, which is a key component of the microtubule network. This binding prevents the polymerization of tubulin into microtubules, leading to the disruption of the microtubule network and the inhibition of cell division.
Biochemical and physiological effects:
In addition to its anti-cancer activity, this compound has been found to exhibit a range of other biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can have a range of effects on cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-[(3-chlorobenzyl)thio]-3-phenyl-4(3H)-quinazolinone for lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful compound for studying the mechanisms of cancer cell growth and developing new cancer treatments. However, there are also some limitations to using this compound in lab experiments. For example, it has been found to be toxic to some non-cancerous cells, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-[(3-chlorobenzyl)thio]-3-phenyl-4(3H)-quinazolinone. One area of interest is in developing new cancer treatments based on this compound. Another area of interest is in studying the effects of this compound on cognitive function and developing new treatments for neurological disorders. Additionally, there is potential for this compound to be used as a tool for studying the microtubule network and its role in cell division. Further research is needed to fully understand the potential applications of this compound in scientific research.
In conclusion, this compound is a promising compound for scientific research due to its ability to inhibit the growth of cancer cells and exhibit a range of other biochemical and physiological effects. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
Aplicaciones Científicas De Investigación
2-[(3-chlorobenzyl)thio]-3-phenyl-4(3H)-quinazolinone has been found to exhibit a range of biological activities, making it a promising compound for scientific research. One of the major applications of this compound is in the field of cancer research. It has been found to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer. This inhibition is thought to occur through the disruption of the microtubule network, which is essential for cell division.
Propiedades
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-3-phenylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2OS/c22-16-8-6-7-15(13-16)14-26-21-23-19-12-5-4-11-18(19)20(25)24(21)17-9-2-1-3-10-17/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIYATIGYOVVML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-1,2-ethanediylbis[2-(4-methoxyphenyl)acetamide]](/img/structure/B4699801.png)
![4-({[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B4699808.png)

![3-(2-furylmethyl)-2-{[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]thio}-4(3H)-quinazolinone](/img/structure/B4699819.png)



![N-[4-(benzyloxy)phenyl]-2-{[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4699843.png)
![4-[(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-(4-methoxyphenyl)acrylate](/img/structure/B4699850.png)

![N-[4-(aminosulfonyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4699876.png)

![3-({[5-methyl-4-phenyl-3-(propoxycarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4699892.png)
![2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B4699897.png)
